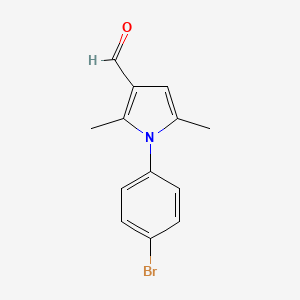

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Beschreibung

Molecular Identity and Classification

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the extensive family of substituted pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The compound is officially registered with the Chemical Abstracts Service under the identifier 347331-78-6, establishing its unique chemical identity within the global chemical database. The molecular formula C₁₃H₁₂BrNO indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 278.15 grams per mole.

The compound is classified as an N-substituted pyrrole derivative, specifically featuring a 4-bromophenyl group attached to the nitrogen atom of the pyrrole ring. This classification places it within the broader category of aryl-substituted pyrroles, which are known for their diverse chemical properties and synthetic applications. The MDL number MFCD01009372 provides an additional unique identifier for this compound in chemical databases. The presence of the carbaldehyde functional group at the 3-position of the pyrrole ring further classifies this compound as a pyrrole-3-carbaldehyde derivative, distinguishing it from other positional isomers such as pyrrole-2-carbaldehydes.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 347331-78-6 | |

| Molecular Formula | C₁₃H₁₂BrNO | |

| Molecular Weight | 278.15 g/mol | |

| MDL Number | MFCD01009372 | |

| Physical Form | Solid | |

| Purity | 95% |

Historical Context of Pyrrole Derivatives with Carbaldehyde Functionality

The development of pyrrole derivatives with carbaldehyde functionality has its roots in the foundational work of early organic chemists who recognized the importance of heterocyclic compounds in natural and synthetic chemistry. Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, and by 1857, it was successfully isolated from the pyrolysate of bone. The name pyrrole derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid.

The systematic study of pyrrole chemistry gained significant momentum through the work of Ludwig Knorr, a German chemist whose contributions between 1859 and 1921 fundamentally shaped the field of heterocyclic chemistry. Knorr's development of the Knorr pyrrole synthesis provided researchers with reliable methods for constructing pyrrole rings, laying the groundwork for the synthesis of more complex derivatives including those bearing carbaldehyde functionality. His work on structure-activity relationships in pyrrole derivatives established many of the principles that continue to guide modern synthetic approaches to these compounds.

The specific development of pyrrole-3-carbaldehyde derivatives emerged as researchers recognized the synthetic utility of introducing aldehyde functionality into the pyrrole framework. The Vilsmeier-Haack formylation reaction became a particularly important method for introducing carbaldehyde groups into pyrrole systems, allowing for regioselective functionalization at specific positions of the pyrrole ring. This methodological advancement enabled the synthesis of compounds like this compound through systematic modification of simpler pyrrole precursors.

Modern research has expanded the scope of pyrrole-carbaldehyde derivatives through the development of multicomponent reaction strategies and oxidative annulation processes. These contemporary approaches have made possible the efficient synthesis of densely substituted pyrrole-3-carbaldehydes, including those bearing multiple aromatic substituents such as the 4-bromophenyl group found in the target compound. The evolution of synthetic methodology has thus enabled access to increasingly complex pyrrole derivatives that would have been challenging to prepare using earlier synthetic approaches.

Structural Characteristics and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde, which systematically describes the structural features and substitution pattern. The numbering system begins with the nitrogen atom designated as position 1, followed by the carbon atoms around the five-membered ring in sequential order. The 4-bromophenyl substituent is attached to the nitrogen atom at position 1, while methyl groups occupy positions 2 and 5 of the pyrrole ring, and the carbaldehyde group is located at position 3.

The molecular structure exhibits several important characteristics that influence its chemical behavior and physical properties. The pyrrole ring maintains its characteristic aromatic nature, with the nitrogen atom contributing one electron pair to the aromatic π-system. The planar geometry of the pyrrole ring allows for effective conjugation with the attached 4-bromophenyl group, creating an extended π-system that affects the compound's electronic properties. The presence of the bromine atom on the phenyl ring introduces significant electronegativity and steric bulk, influencing both the electronic distribution and the spatial arrangement of the molecule.

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's connectivity: InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3. This notation systematically encodes the molecular structure, including the arrangement of atoms and bonds, providing a universal method for chemical identification. The corresponding InChI Key QMWVGJAFMIYQSZ-UHFFFAOYSA-N serves as a compressed, hashed version of the full InChI string, facilitating database searches and computational analysis.

Table 2: Structural Identifiers and Characteristics

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern chemical research and applications. Heterocyclic compounds represent the largest class of organic compounds in medicinal chemistry, with pyrrole derivatives occupying a particularly significant position due to their prevalence in natural products and their utility as synthetic intermediates. The compound's structural features make it representative of the sophisticated molecular architectures achievable through systematic heterocyclic chemistry approaches.

The significance of this compound extends beyond its individual properties to its role as a representative example of multiply substituted pyrrole derivatives. The combination of electron-withdrawing bromine substitution, electron-donating methyl groups, and the reactive carbaldehyde functionality creates a molecule with diverse potential for further chemical transformation. This structural complexity illustrates the principles of electronic manipulation in heterocyclic systems, where different substituents can be used to tune the reactivity and properties of the core heterocyclic framework.

In the broader context of heterocyclic chemistry, pyrrole derivatives like this compound serve as important building blocks for the construction of more complex molecular architectures. The pyrrole ring system appears in numerous natural products of biological significance, including chlorophyll, heme, and various alkaloids. The ability to synthesize and modify pyrrole derivatives with specific substitution patterns, such as that found in this compound, provides chemists with powerful tools for accessing structurally related natural products and their synthetic analogs.

The compound also demonstrates the importance of regioselective synthesis in heterocyclic chemistry. The specific placement of substituents at defined positions around the pyrrole ring requires careful consideration of synthetic methodology and reaction conditions. The successful synthesis of compounds with such specific substitution patterns represents significant achievements in synthetic chemistry and illustrates the level of control that modern synthetic methods can achieve in heterocyclic systems. These advances in synthetic methodology continue to expand the accessible chemical space within heterocyclic chemistry, enabling the preparation of increasingly complex and functionally diverse molecular structures.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353240 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-78-6 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route via 2,5-Hexanedione and 4-Bromoaniline

This method involves the condensation of 2,5-hexanedione with 4-bromoaniline to form the pyrrole ring, followed by selective formylation at the 3-position.

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2,5-Hexanedione + 4-Bromoaniline, toluene-4-sulfonic acid catalyst, silica gel, neat, 180 °C, microwave irradiation | Cyclization to form 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole | Efficient ring formation under solvent-free microwave conditions |

| 2 | Trichlorophosphate, 0.25 h at 20 °C, inert atmosphere; then 3 h at 100 °C, inert atmosphere | Formylation at the 3-position of the pyrrole ring | High regioselectivity for 3-carbaldehyde; inert atmosphere prevents oxidation |

This two-step sequence is adapted from Murugesan et al. (2013) and provides a practical approach to the target compound with good control over substitution patterns.

Alternative Condensation and Bromination Strategy

Another approach involves synthesizing the pyrrole core first, then introducing the bromophenyl substituent and aldehyde group through bromination and coupling reactions:

- Starting from 2,5-dimethylpyrrole derivatives, bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under controlled low temperatures (-78 °C) to avoid polybromination.

- Suzuki coupling or other cross-coupling reactions introduce the 4-bromophenyl group at the nitrogen or carbon positions.

- Final formylation is performed to install the aldehyde group at the 3-position.

This method is inspired by general pyrrole functionalization strategies reported in the literature, emphasizing mild conditions to preserve sensitive substituents.

Reaction Conditions and Optimization

- Microwave Irradiation: Used in the initial cyclization step to enhance reaction rates and yields without solvents, promoting green chemistry principles.

- Inert Atmosphere: Essential during formylation and other sensitive steps to prevent oxidation of the pyrrole ring and maintain product integrity.

- Temperature Control: Low temperatures during bromination prevent over-bromination; elevated temperatures during formylation ensure complete reaction.

- Catalysts: Acid catalysts like toluene-4-sulfonic acid facilitate cyclization; trichlorophosphate acts as a formylation reagent.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The microwave-assisted method offers a rapid and environmentally friendly route with good yields and selectivity.

- Formylation using trichlorophosphate under inert atmosphere is critical to avoid side reactions and degradation.

- Bromination with NBS requires careful temperature control to prevent multiple substitutions.

- The 4-bromophenyl substituent can be introduced either before or after pyrrole ring formation depending on the synthetic strategy.

- Purification typically involves filtration, recrystallization, and chromatographic techniques to isolate the pure aldehyde derivative.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, while reduction yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. The bromophenyl substituent may enhance biological interactions leading to increased efficacy in inhibiting tumor growth.

- Antimicrobial Properties : Studies have shown that similar pyrrole derivatives possess antimicrobial effects, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Intermediate for Heterocyclic Compounds : It can be utilized in the synthesis of more complex heterocyclic compounds which are essential in drug development.

- Functionalization Reactions : The aldehyde group allows for further functionalization, enabling the creation of various derivatives with tailored properties for specific applications.

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : Its unique structure may be incorporated into polymers to impart specific mechanical or thermal properties.

- Dyes and Pigments : Due to its chromophoric nature, it can potentially be used in developing dyes or pigments with desired optical characteristics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrole compounds, including this compound, showed promising results against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial properties of pyrrole derivatives. The study indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric and Solubility Impact : The naphthalenyl derivative () exhibits increased molecular weight and hydrophobicity due to the extended aromatic system, which may reduce solubility in polar solvents.

Physical and Chemical Properties

Boiling Points and Density

| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|

| 347331-78-6 (Target) | Not reported | Not available | Not available |

| 347331-95-7 (Naphthalenyl) | 473.6 ± 45.0 | 1.36 ± 0.1 | -4.96 ± 0.70 |

| 426224-62-6 (Chloro-bromo) | Not reported | Not available | Not available |

- The naphthalenyl analog’s higher boiling point correlates with its larger molecular size and stronger van der Waals interactions ().

- Predicted pKa values (e.g., -4.96 for the naphthalenyl analog) suggest strong acidity at the aldehyde group, likely due to resonance stabilization of the conjugate base .

Crystallographic and Analytical Data

- SHELX Software : Widely used for small-molecule crystallography (). The target compound’s structure could be resolved via SHELXL refinement, leveraging its robustness for halogenated systems .

- Spectroscopic Data : Analogous compounds (e.g., ) provide reference IR and NMR peaks:

- IR : ~1650 cm⁻¹ (C=O stretch), ~3100–3400 cm⁻¹ (N-H).

- ¹H-NMR : δ 6.8–8.0 ppm (aromatic protons), δ 2.0–3.0 ppm (methyl groups).

Biologische Aktivität

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12BrNO

- Molecular Weight : 278.16 g/mol

- CAS Number : 347331-78-6

- Appearance : Not specified

- Purity : ≥95%

- Melting Point : 117-119 °C

Anticancer Activity

Recent studies have indicated that compounds within the pyrrole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro studies have demonstrated that certain pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | Not specified | Induction of apoptosis |

| 4-Amino-3-chloro-1H-pyrrole derivatives | Various | 6.59 - 12.51 | Tyrosine kinase inhibition |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that pyrrole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity is often attributed to the presence of halogen substituents, which enhance the interaction with bacterial cell membranes .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | Strong |

| Escherichia coli | 4.69 - 22.9 | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinase : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation and survival .

- Membrane Disruption : The interaction with lipid bilayers leads to increased conductance and capacity changes in cell membranes, indicating potential membrane-disruptive properties that could be leveraged for antimicrobial effects .

- Apoptosis Induction : Evidence suggests that certain derivatives promote apoptosis in cancer cells through mitochondrial pathways, contributing to their anticancer efficacy .

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrrole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 µM against MDA-MB-231 breast cancer cells. The mechanism was linked to the inhibition of growth factor receptors like EGFR and VEGFR2, leading to reduced tumor growth in vivo models .

Case Study 2: Antimicrobial Properties

In another study assessing the antimicrobial efficacy of pyrrole derivatives, it was found that compounds with bromine substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 22.9 µg/mL. These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen–Schmidt condensation or Michael addition, as demonstrated in structurally related pyrrole derivatives (e.g., 1-(4-chlorophenyl) analogs) . Key steps include:

-

Substituent introduction : Bromophenyl groups are typically introduced via Suzuki coupling or nucleophilic aromatic substitution.

-

Aldehyde formation : Oxidation of methyl groups or formylation using Vilsmeier–Haack conditions.

-

Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (80–100°C), solvent polarity (DMF or THF), and catalyst loading (Pd(PPh₃)₄ for cross-coupling) .

Reaction Parameter Typical Range Impact on Yield Temperature 80–100°C Higher temps favor coupling but risk decomposition Solvent DMF/THF Polar aprotic solvents enhance solubility Catalyst Pd(PPh₃)₄ 2–5 mol% optimal for Suzuki reactions

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments resolved?

- Techniques :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 318.03 (calculated for C₁₃H₁₃BrNO) .

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Electrophilic Reactivity : The electron-withdrawing bromine group deactivates the phenyl ring, directing electrophiles to the meta position. This reduces reactivity compared to non-halogenated analogs .

- Nucleophilic Substitution : Bromine can be replaced under SNAr conditions (e.g., using NaOMe in DMSO at 120°C), enabling derivatization .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with hexane/EtOAc (7:3) resolves polar byproducts .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions in biological or catalytic systems?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., bromine’s impact on HOMO-LUMO gaps) .

- Docking Studies : Simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (target in antitubercular research) using AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitubercular vs. anticancer effects)?

- Methodology :

- In vitro vs. in vivo models : Compare MIC values against M. tuberculosis H37Rv (e.g., 2–8 µg/mL) vs. cytotoxicity in cancer cell lines (IC₅₀ ~10–20 µM) .

- SAR Studies : Modify substituents (e.g., replace Br with Cl or F) to isolate activity trends .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify conformational dynamics induced by the bromophenyl group?

- Application :

- NOESY : Detect spatial proximity between bromophenyl protons and pyrrole methyl groups, indicating restricted rotation .

- HSQC : Correlate ¹³C-¹H couplings to assign complex splitting patterns in crowded regions (e.g., δ 2.1–2.5 ppm for methyl groups) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Key Issues :

- Side Reactions : Oxidative dimerization of the aldehyde group during prolonged heating. Mitigation: Use inert atmosphere and low-temperature steps (<80°C) .

- Catalyst Deactivation : Pd leaching in cross-coupling reactions. Solution: Employ polymer-supported catalysts or continuous-flow systems .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in long-term studies?

- Findings :

- pH Stability : Degrades rapidly in basic conditions (t₁/₂ < 24 hrs at pH >10) due to aldehyde oxidation. Stable in acidic buffers (pH 2–6) for >1 week .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.